trans,trans-2,4-Nonadienal-D4
Description
trans,trans-2,4-Nonadienal-D4 is a deuterated analog of the unsaturated aldehyde trans,trans-2,4-nonadienal. Key properties include:
This compound is widely used in research as a stable isotope-labeled internal standard for tracking oxidation products in lipid-rich systems or studying flavor chemistry. Its non-deuterated form is naturally occurring in plant volatiles (e.g., cucumber, violet leaves, and mango) and contributes to the "beany" flavor in soybeans due to lipid oxidation . In industrial applications, it serves as a flavor enhancer in foods (e.g., fish, tea, beer) and exhibits antimicrobial properties .
Properties
Molecular Formula |
C₉H₁₀D₄O |
|---|---|
Molecular Weight |
142.23 |
Synonyms |
(2E,4E)-2,4-Nonadienal-D4; (E,E)-2,4-Nonadienal-D4; (2E,4E)-2,4-Nonadienal-D4; (2E,4E)-Nona-2,4-dienal-D4; (2E,4E)-Nonadienal-D4; (E,E)-2,4-Nonadien-1-al-D4; trans-2,trans-4-Nonadienal-D4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between trans,trans-2,4-nonadienal-D4 and related aldehydes:
Reactivity and Stability
- Conjugation Effects: Compounds with conjugated double bonds (e.g., trans,trans-2,4-nonadienal, decadienal) exhibit higher enzymatic reactivity. For example, trans,trans-2,4-hexadienol is oxidized 12–23 times faster than mono-unsaturated analogs .
- Oxidation Stability: trans,trans-2,4-Nonadienal is a primary product of linoleic acid oxidation, while decadienal forms during advanced oxidation stages. The deuterated form (Nonadienal-D4) may exhibit slower reaction kinetics due to isotopic effects .
- Toxicity: Decadienal is studied for its genotoxicity (forms DNA adducts) and is regulated in food safety assessments .
Flavor and Odor Contributions
- Nonadienal: Imparts "cucumber-like" or "beany" notes in soybeans and plant extracts .
- Decadienal : Contributes to "fried" or "fatty" aromas in cooked meats and oxidized oils .
- Receptor Specificity: Both Nonadienal and Decadienal activate olfactory receptors (e.g., MOR263-3 in mice), but Decadienal has a broader detection range .
Food Chemistry
- Nonadienal and Decadienal are critical markers for lipid oxidation in oils and meats. Decadienal correlates with PAH formation in sterilized meats, while Nonadienal signals early-stage oxidation .
- In soybean products, Nonadienal is a key off-flavor compound formed via lipoxygenase activity .
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